Alkene Reactivity: Cyclohex-3-ene-1-carboxamide Enables Epoxidation and Bromination Chemistry Inaccessible to Cyclohexane-1-carboxamide
The endocyclic double bond of cyclohex-3-ene-1-carboxamide is the essential structural determinant for several synthetically valuable transformations. In the study by Gundogdu et al. (2024), N-substituted cyclohex-3-ene-1-carboxamide derivatives underwent epoxidation with m-CPBA and bromination, yielding bicyclic lactone (hexahydroisobenzofuran) products via intramolecular rearrangement, with isolated yields reported for both pathways [1]. In contrast, the saturated analog cyclohexane-1-carboxamide lacks this olefin and cannot participate in these transformations, representing a binary functional difference rather than a matter of degree [1]. The epoxidation reaction of the cyclohexene-amide scaffold proceeded with syn-stereochemistry confirmed by single-crystal X-ray analysis of the epoxide ring-opening product [1].
| Evidence Dimension | Accessible alkene-mediated chemical transformations |
|---|---|
| Target Compound Data | Epoxidation (m-CPBA) and bromination reactions productive; bicyclic lactone products isolated and structurally characterized by NMR and X-ray |
| Comparator Or Baseline | Cyclohexane-1-carboxamide (CAS 1122-56-1): no olefin present; epoxidation and bromination pathways structurally inaccessible |
| Quantified Difference | Qualitative binary difference: productive alkene chemistry vs. no reaction pathway available |
| Conditions | m-CPBA in CH₂Cl₂ for epoxidation; bromination conditions as described in ACS Omega 2024, 9(21), 22970–22978 |
Why This Matters
For synthetic chemistry procurement, the presence of a transformable alkene distinguishes cyclohex-3-ene-1-carboxamide from its saturated analog as a scaffold capable of generating structurally complex bicyclic lactone products in one or two steps, directly impacting synthetic route design.
- [1] Gundogdu, O., Aytaç, S., Şahin, E., & Kara, Y. (2024). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. ACS Omega, 9(21), 22970–22978. https://doi.org/10.1021/acsomega.4c02183 View Source
